Hexamethylene diisocyanate
Description
This compound appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon.
This compound is a diisocyanate compound with the two isocyanates linked by a hexane-1,6-diyl group. It has a role as a hapten and an allergen.
This compound is used as a polymerizing agent in polyurethane paints and coatings. Acute (short-term) exposure to high concentrations of this compound in humans can cause pulmonary edema, coughing, and shortness of breath. This compound is also extremely irritating to the eyes, nose, and throat. Human studies have suggested that chronic (long-term) exposure to this compound may cause chronic lung problems. Animal studies have reported respiratory effects from chronic inhalation exposure and skin irritation and sensitization from dermal exposure to this compound. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.
This compound, also known as HDI, is a chemical compound of cyanide and an aliphatic diisocyanate. Aliphatic diisocyanates are used in special applications, such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light. These properties are particularly desirable in, for instance, the exterior paint applied to aircraft. (L574)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-diisocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMGCGOFNQTLD-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2, Array | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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Related CAS |
53895-37-7, 28574-90-5, 28182-81-2 | |
| Record name | Hexane, 1,6-diisocyanato-, dimer | |
| Source | CAS Common Chemistry | |
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| Record name | HMDI trimer | |
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| Record name | Hexamethylene diisocyanate homopolymer | |
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DSSTOX Substance ID |
DTXSID4024143 | |
| Record name | 1,6-Diisocyanatohexane | |
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Molecular Weight |
168.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
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| Record name | Hexane, 1,6-diisocyanato- | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Hexamethylene diisocyanate | |
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Flash Point |
284 °F (NTP, 1992), 140 °C o.c., 284 °F | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Hexamethylene diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
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| Record name | Hexamethylene diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/715 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexamethylene diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |
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| URL | https://cameochemicals.noaa.gov/chemical/3579 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexamethylene diisocyanate | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/715 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexamethylene diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Clear, colorless to slightly yellow liquid, Oil | |
CAS No. |
822-06-0, 822-06-0, 11142-52-2 | |
| Record name | HEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3579 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexamethylene diisocyanate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexamethylene diisocyanate | |
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| Record name | 1,6-Diisocyanatohexane | |
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| Record name | HEXAMETHYLENE DIISOCYANATE | |
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Melting Point |
-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |
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Hexamethylene Diisocyanate Hdi in Advanced Polymer Science and Engineering
Theoretical Frameworks for Isocyanate Reactivity in Polymer Synthesis
The reactivity of the isocyanate group is central to its role in polymer chemistry. This reactivity is primarily dictated by the electrophilic nature of the carbon atom within the N=C=O functional group, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Mechanisms of Isocyanate Groups
The fundamental reaction of isocyanates is nucleophilic addition to the carbon-nitrogen double bond. The carbon atom of the isocyanate group is electron-deficient due to the high electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for nucleophilic attack. rug.nl The general order of reactivity with various nucleophiles is: primary amine > secondary amine > hydroxyl > acid > anhydride (B1165640) > epoxide. nih.gov
The reaction between an alcohol and an isocyanate group, which forms the basis of polyurethane chemistry, results in a urethane (B1682113) (or carbamate) linkage. nih.govuantwerpen.be This reaction can be catalyzed by both Lewis bases (e.g., tertiary amines) and Lewis acids (e.g., organometallic compounds). rug.nl Tertiary amine catalysts can operate through two proposed mechanisms: one involves a reversible nucleophilic attack by the amine on the isocyanate's carbon atom to form an activated complex, while the other suggests the amine activates the alcohol via hydrogen bonding. nih.gov
The reactivity of the isocyanate group is significantly influenced by the chemical group attached to it. Electron-withdrawing groups increase the electrophilicity of the carbon atom, enhancing reactivity, whereas electron-donating groups decrease it. rug.nl Consequently, aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are more reactive than aliphatic isocyanates such as HDI. nih.govca.gov This difference in reactivity is attributed to the resonance effect of the aromatic ring, which helps stabilize the negative charge delocalization. nih.gov
Hydrolysis Pathways and Byproduct Formation in Polyurethane Systems
In polyurethane systems, water is a significant reactant that can lead to specific byproducts. The isocyanate groups of HDI react with water in a process called hydrolysis. oecd.org This reaction initially forms an unstable carbamic acid, which then decomposes to yield a primary amine (1,6-diaminohexane) and carbon dioxide gas. uantwerpen.beoecd.orgresearchgate.net The released CO2 can act as a blowing agent in the production of polyurethane foams. mdpi.com
The hydrolysis of HDI in water is relatively slow without a catalyst but can be accelerated by certain buffers. nih.gov The primary amine formed through hydrolysis is highly reactive and can subsequently react with another isocyanate group. oecd.org This secondary reaction results in the formation of a urea (B33335) linkage, leading to the creation of oligo- and polyureas. oecd.orgresearchgate.net These urea-based structures can become integrated into the final polymer network.
Besides ureas, other side reactions can occur, especially at elevated temperatures or with specific catalysts. For instance, an isocyanate group can react with a urethane linkage to form an allophanate, or with a urea linkage to form a biuret (B89757). uantwerpen.beutwente.nl These reactions introduce branching and cross-linking into the polymer structure, influencing its final properties.
Methodologies for the Synthesis of HDI-Based Oligomers and Prepolymers
To modify its properties and reduce volatility, HDI is often converted into oligomers or prepolymers before its final application. These are typically mixtures of molecules with higher molecular weights, such as trimers, pentamers, and other oligomers. sci-hub.stresearchgate.net
Controlled Oligomerization Techniques
Controlled oligomerization allows for the production of HDI-based prepolymers with specific properties. The process often involves self-polymerization of the HDI monomer, which can be monitored to control the content of individual oligomers. sci-hub.st The reaction is typically terminated once a desired conversion of NCO groups is achieved, followed by the removal of unreacted HDI monomer, often through thin-film evaporation. google.com
One of the most important oligomerization reactions for diisocyanates is cyclotrimerization. In this process, three diisocyanate molecules react to form a highly stable six-membered ring known as an isocyanurate. nih.govutwente.nl The resulting HDI trimer is a trifunctional molecule that is a key component in many polyurethane coatings and adhesives due to the high thermal and chemical resistance imparted by the isocyanurate ring. utwente.nlgoogle.com
The cyclotrimerization of HDI is a catalytic process, as uncatalyzed trimerization is generally not observed for aliphatic isocyanates. sci-hub.stresearchgate.net A variety of catalysts can be employed, including tertiary amines, phosphines, quaternary ammonium (B1175870) hydroxides, and organometallic compounds. sci-hub.stresearchgate.net The reaction is a form of step-growth polymerization, and the product is not a single compound but a mixture of the primary trimer, pentamer, heptamer, and higher molecular weight oligomers. sci-hub.stresearchgate.net The relative content of these oligomers can be controlled by adjusting reaction conditions such as temperature, time, and catalyst concentration, which in turn affects the viscosity and curing properties of the final polyisocyanate product. sci-hub.stresearchgate.net DFT calculations have proposed a two-step mechanism for HDI cyclotrimerization, beginning with the formation of a dimer that then reacts with another HDI monomer to form the six-membered isocyanurate ring. acs.org
Isocyanates can also undergo dimerization to form a four-membered ring structure called a uretdione (or uretidione). rug.nlnih.gov This reaction is reversible, and the dimer can dissociate back into monomers at elevated temperatures. rug.nlsci-hub.st For this reason, the dimer is often considered a less desirable product in many applications compared to the more stable trimer. sci-hub.st
The dimerization of aliphatic isocyanates like HDI does not typically occur without a catalyst. sci-hub.stresearchgate.net Lewis bases such as phosphines and pyridine (B92270) can catalyze dimerization. rug.nlsci-hub.st Some research suggests that the dimer may be a kinetically controlled product, forming faster but being less stable than the thermodynamically favored trimer. sci-hub.st The formation of dimers versus trimers can be influenced by the choice of catalyst and reaction conditions. sci-hub.st While aromatic isocyanates like TDI can dimerize slowly upon standing, this has not been observed for aliphatic diisocyanates. sci-hub.stresearchgate.net
Interactive Data Tables
Table 1: Reactivity of Isocyanate Groups
| Reactant Type | Product | Catalyst Requirement | Relative Reactivity |
| Primary Amine | Urea | Generally not required | Very High |
| Secondary Amine | Urea | Generally not required | High |
| Alcohol (Hydroxyl) | Urethane | Often catalyzed | Moderate |
| Water | Amine + CO2 (via Carbamic Acid) | Can be catalyzed | Moderate |
| Urethane | Allophanate | Requires catalyst/heat | Low |
| Urea | Biuret | Requires catalyst/heat | Low |
Table 2: Common Oligomerization Products of HDI
| Product Name | Structure Description | Key Features | Formation Pathway |
| HDI Trimer | Six-membered isocyanurate ring | High thermal and chemical stability, trifunctional | Catalytic Cyclotrimerization |
| HDI Dimer | Four-membered uretdione ring | Thermally reversible, difunctional | Catalytic Dimerization |
| HDI Pentamer | Two isocyanurate rings linked | Higher molecular weight oligomer | Step-growth polymerization |
| HDI Heptamer | Three isocyanurate rings linked | Higher molecular weight oligomer | Step-growth polymerization |
| Polyureas | Chains with urea linkages | Formed as hydrolysis byproduct | Reaction of amine with isocyanate |
Allophanate Formation in HDI-Based Systems
Allophanates are branched structures formed from the reaction of an isocyanate group with a urethane linkage. This reaction is a significant consideration in the synthesis of polyurethanes from hexamethylene diisocyanate (HDI), as it can influence the final properties of the material. The formation of allophanates typically occurs at temperatures above 110°C and can be reversible. rsc.org
In HDI-based systems, the excess isocyanate (NCO) groups can react with the urethane groups formed during polymerization, leading to branching and cross-linking. researchgate.net This autocatalytic behavior can affect the reaction kinetics and the final polymer structure. researchgate.net The formation of allophanates, along with biurets (formed from the reaction of isocyanates with urea groups), introduces branch points in the polymer chain. rsc.org While aliphatic isocyanates like HDI are often chosen for applications requiring high stability against yellowing, the formation of these branched structures can impact mechanical properties. rsc.orgresearchgate.net For instance, in the creation of specialty polyurethanes, the controlled reaction of urethane groups with monoisocyanates to form allophanates can be a method to reduce the viscosity of the composition. google.com
Catalyst Systems in HDI Polymerization
The polymerization of HDI is often mediated by catalysts to control the reaction rate and the selectivity towards desired structures, such as isocyanurates (trimers).
Tri-n-butylphosphine (TBP) Catalysis and Selectivity
Tri-n-butylphosphine (TBP) is a widely utilized catalyst for the cyclotrimerization of HDI. sci-hub.st While phosphines are known to catalyze the dimerization of aromatic diisocyanates, TBP can also promote the formation of trimers from aliphatic isocyanates like HDI. sci-hub.st The mechanism involves the nucleophilic attack of TBP on the isocyanate group, forming a zwitterionic intermediate that then reacts with other isocyanate monomers. nih.gov
The selectivity of TBP catalysis can be influenced by reaction conditions. Studies have shown that the dimer can be a kinetically controlled product, while the trimer is thermodynamically favored but forms more slowly. sci-hub.st The concentration of TBP, reaction temperature, and reaction time all play crucial roles in the molecular weight distribution of the resulting polyisocyanates. sci-hub.stresearchgate.net For example, at 80°C, the content of the desired HDI trimer can be maximized by optimizing the reaction time, after which the concentration of higher oligomers like pentamers and heptamers begins to increase. sci-hub.st
Below is a table summarizing the effect of TBP catalyst concentration on the composition of HDI-based polyisocyanates after 2 hours at 80°C, based on data from a study by Hu et al. sci-hub.st
N-Heterocyclic Carbenes and Other Advanced Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for various polymerization reactions, including the cyclotrimerization of isocyanates. acs.org For HDI, NHCs can effectively catalyze the formation of polyurethanes when reacted with diols. rsc.org These catalysts can operate under mild conditions and exhibit high activity. rsc.org The use of protected NHCs can offer latent catalysis, where the catalyst becomes active only at elevated temperatures, providing better control over the polymerization process. researchgate.net
Dual catalysis systems, such as those combining NHCs with metal halides, have shown to increase polymerization rates for polyurethane synthesis. researchgate.net Other advanced catalysts for HDI polymerization include quaternary ammonium salts, which have demonstrated high selectivity for isocyanurate trimer formation. researchgate.net
Catalyst-Free Polymerization Approaches
While catalysts are widely used, catalyst-free polymerization of HDI is also possible and can be advantageous in applications where catalyst residues might be a concern, such as in biomedical materials. nih.gov For instance, biocompatible and biodegradable polyurethanes have been synthesized through the one-shot bulk polymerization of HDI with bio-based diols like isosorbide (B1672297) and poly(tetramethylene glycol) without a catalyst. nih.gov These reactions are typically carried out at elevated temperatures, for example, 120°C for 12 hours, to achieve polymerization. nih.gov
Catalyst-free methods have also been explored for upcycling polyurethane foams, where the degradation of the foam is achieved without the need for external catalysts. chinesechemsoc.org Furthermore, the synthesis of isocyanate-blocked imidazoles from HDI has been successfully achieved without a catalyst. researchgate.net
Synthesis of HDI-Derived Polyisocyanates with Controlled Molecular Weight Distribution
Controlling the molecular weight distribution of HDI-derived polyisocyanates is crucial for tailoring the properties of the final material. The formation of not just trimers, but also pentamers, heptamers, and higher molecular weight oligomers is a common feature of HDI polymerization. sci-hub.stresearchgate.net The relative amounts of these oligomers can be controlled by carefully managing the reaction conditions.
Gel permeation chromatography (GPC) is a key analytical technique used to monitor the molecular weight distribution. sci-hub.stresearchgate.net Research has shown that factors such as reaction time, temperature, and catalyst concentration have a significant impact on the distribution of oligomers. sci-hub.st For example, in TBP-catalyzed polymerization, the HDI trimer content can reach a maximum at a specific reaction time, after which it may decrease as higher oligomers are formed. sci-hub.st A stepwise polymerization mechanism is generally considered, where trimers are formed from monomers, and then further react with monomers to form pentamers, and so on. acs.org
The following table illustrates the change in the content of different HDI oligomers over time in a TBP-catalyzed reaction at 80°C. sci-hub.st
Strategies for the Production of Low Free Monomer HDI Prepolymers
The presence of unreacted HDI monomer in prepolymers is a significant concern due to potential health and safety issues. Consequently, various strategies have been developed to produce HDI prepolymers with low levels of free monomer. These "low free" or "LF" prepolymers typically contain less than 0.1% by weight of free diisocyanate. plastech.bizube.com
One common method to reduce the free monomer content is through a post-reaction purification step, such as vacuum distillation or thin-film evaporation, which strips the unreacted monomer from the prepolymer. plastech.bizgoogle.com This technology can be applied to a wide range of diisocyanate prepolymers, including those based on HDI. plastech.biz
The use of these low free monomer prepolymers offers several advantages. Not only do they have a lower hazard classification, but they can also lead to polyurethane end products with improved performance. plastech.biz The more precise control over the polymer morphology in LF prepolymers results in better-defined phase segregation between hard and soft segments, which can enhance the physical and mechanical properties of the material. plastech.biz Low free monomer prepolymers are utilized in various applications, including coatings, adhesives, and elastomers. google.comepo.orgcoatingsworld.com
Engineering of HDI-Based Polyurethane Systems
The versatility of polyurethane chemistry allows for the precise tailoring of material properties through the careful selection of monomers. In HDI-based systems, the interplay between the isocyanate, polyol, and chain extender dictates the final polymer's performance.
Structure-Property Relationships in HDI-Derived Polyurethanes
The macroscopic properties of polyurethanes are a direct consequence of their microphase-separated morphology, which is governed by the chemical nature of their constituent segments.
The structure of the diisocyanate is a critical determinant of the resulting polyurethane's characteristics. HDI's linear and symmetrical aliphatic structure allows for the formation of well-ordered hard segments, which can lead to higher crystallinity compared to polyurethanes synthesized with asymmetrical or aromatic isocyanates. mdpi.comacs.org This ordered arrangement contributes to the material's mechanical and thermal properties. For instance, polyurethanes based on HDI can exhibit a lower glass transition temperature (Tg) due to the good flexibility of the HDI molecule. mdpi.com
The choice of diisocyanate also influences the thermal stability of the polyurethane. While polyurethanes based on aromatic diisocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) may exhibit higher thermal stability, HDI-based polyurethanes still offer good stability for many applications. researchgate.net The mechanical properties, such as hardness and modulus, are also directly linked to the isocyanate structure, with the good flexibility and molecular symmetry of HDI contributing to a higher modulus in some formulations. mdpi.com
Interactive Table: Comparative Properties of Polyurethanes from Different Isocyanates
| Isocyanate | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) | Key Structural Feature |
|---|---|---|---|
| HDI | Varies with formulation | -69.4 to -48.2 mdpi.com | Linear, Aliphatic |
| MDI | Up to 23.4 mdpi.com | -20.7 mdpi.com | Aromatic |
| IPDI | Varies with formulation | 12.5 mdpi.com | Cycloaliphatic, Asymmetric |
| HMDI | Varies with formulation | 15.8 mdpi.com | Cycloaliphatic, Symmetric |
Polyurethanes are segmented copolymers composed of alternating hard and soft segments. hep.com.cn The hard segments, typically formed from the reaction of the diisocyanate (HDI) and a chain extender, are rigid and contribute to the material's strength and thermal stability. The soft segments, usually long-chain polyols, are flexible and impart elasticity. hep.com.cn
The physicochemical characteristics of these segments determine their interactions and the resulting morphology, which can be either phase-mixed or phase-separated. hep.com.cn In HDI-based polyurethanes, the linear structure of the HDI molecule facilitates close packing of the hard segments, leading to a more distinct phase-separated morphology compared to polyurethanes made with bulkier, cyclic isocyanates. hep.com.cn This phase separation, where hard segments form discrete or semi-crystalline domains within the soft segment matrix, is crucial for achieving desirable elastomeric properties. spm.com.cn The extent of this separation is influenced by factors such as the hard segment content and the nature of the soft segment. mdpi.com For example, using poly(tetramethylene ether)glycol (PTMEG) as the soft segment with HDI can lead to a noticeable microphase separation. nih.gov
Hydrogen bonding plays a pivotal role in the morphology and properties of polyurethanes. These non-covalent interactions occur primarily between the N-H groups of the urethane linkages (proton donors) and the carbonyl groups (C=O) of the urethane or ester/ether groups in the soft segment (proton acceptors). mdpi.com
Synthesis of Biocompatible and Biodegradable HDI-Based Polyurethanes for Biomedical Applications
The inherent properties of HDI make it a suitable candidate for the synthesis of polyurethanes intended for biomedical applications. Its aliphatic nature avoids the release of toxic aromatic diamines upon degradation, a concern with aromatic diisocyanates like MDI and TDI. researchgate.net This has led to the development of various biocompatible and biodegradable polyurethane systems for uses such as tissue engineering scaffolds, drug delivery vehicles, and implant coatings. hep.com.cnnih.gov
The synthesis of these materials often involves reacting HDI with biocompatible soft segments like poly(ethylene glycol) (PEG) or poly(caprolactone) (PCL), and chain extenders that can be either biodegradable or non-toxic. hep.com.cnresearchgate.net For instance, L-tyrosine-based chain extenders have been used to create biocompatible and biodegradable polyurethanes. hep.com.cn Another approach involves using bio-based diols like isosorbide as part of the hard segment, which can impart both rigidity and biocompatibility. nih.gov The absence of a catalyst in some synthesis procedures is also a positive factor for reducing potential toxicity. nih.gov
To enhance the biodegradability of HDI-based polyurethanes for specific biomedical applications, hydrolyzable crosslinked bonds can be incorporated into the polymer network. This strategy allows for controlled degradation of the material in a physiological environment.
One approach involves the synthesis of polyurethane films where HDI and a hard segment like glycerol (B35011) are reacted with a soft segment composed of poly(caprolactone) triol and low-molecular-weight poly(ethylene glycol). nih.gov This formulation results in a highly connected network with a homogeneous structure due to the crosslinked bonds. nih.gov These films exhibit properties such as high water uptake and susceptibility to hydrolytic degradation, making them behave like hydrogels. nih.gov The mechanical properties of such films can be tailored, with reported values showing a high deformation at break (up to 425.4%), an elastic modulus of 1.6 MPa, and a tensile strength of 3.6 MPa. nih.gov Another method involves using poly(vinyl alcohol) (PVA) as a crosslinking agent with HDI and poly(ε-caprolactone), resulting in materials with tensile strengths in the range of 41–52 MPa, which is comparable to that of native human bone. mostwiedzy.pl
Interactive Table: Mechanical Properties of Hydrolyzable HDI-Polyurethane Films
| Formulation | Tensile Strength (MPa) | Elastic Modulus (MPa) | Deformation at Break (%) |
|---|---|---|---|
| HDI/Glycerol/PCL-triol/PEG nih.gov | 3.6 | 1.6 | 425.4 |
| HDI/PCL/PVA mostwiedzy.pl | 41-52 | - | - |
Controlled Release Systems Based on HDI Polyurethanes
Polyurethanes synthesized using this compound (HDI) are investigated for their potential in controlled drug delivery systems due to their biocompatibility and tunable degradation rates. hep.com.cn The structure of the polyurethane, particularly the hard segment composed of HDI, significantly influences the drug release mechanism.
Research has shown that the release of therapeutic agents from HDI-based polyurethane matrices can occur through a combination of drug diffusion and polymer erosion. hep.com.cn For instance, in studies comparing different diisocyanates, HDI-based polyurethanes exhibited a release mechanism for hydrophobic drugs that was controlled by both diffusion of the drug from the polymer network and the degradation of the polymer itself. hep.com.cn This "diffusion-degradation" mechanism allows for a sustained release profile. hep.com.cn
The enzymatic degradation of these polyurethanes is another key aspect of their function in controlled release. For example, polyurethanes based on polyethylene (B3416737) glycol and HDI have been shown to undergo significant mass loss in the presence of enzymes like α-chymotrypsin, which contributes to the release of the encapsulated drug over time. hep.com.cn
Table 1: Drug Release Characteristics of HDI-Based Polyurethanes
| Polymer Composition | Drug Type | Primary Release Mechanism | Influencing Factors |
| PEG-HDI-DTH | Hydrophobic | Diffusion-Degradation | Polymer erosion, Drug-polymer interactions |
| PCL-HDI-DTH | Hydrophobic | Diffusion-Degradation | Polymer erosion, Drug-polymer interactions |
Data sourced from multiple studies on polyurethane-based drug delivery. hep.com.cn
HDI Functionalization of Advanced Nanomaterials
Synthesis and Characterization of this compound-Functionalized Graphene Oxide for Organic Electronics
Graphene oxide (GO), with its unique electronic and mechanical properties, is a promising material for applications in organic electronics. However, its poor solubility in non-polar and polar aprotic solvents limits its practical use. mdpi.comnih.gov To address this, functionalization of GO with this compound (HDI) has been explored. This process improves its dispersibility and compatibility with organic polymer matrices used in electronic devices. mdpi.comnih.gov
The synthesis of HDI-functionalized graphene oxide (HDI-GO) typically involves a two-step process. First, graphene oxide is prepared from graphite (B72142) using methods like the modified Hummers' method. mdpi.come3s-conferences.org Subsequently, the GO is reacted with HDI, often in the presence of a catalyst such as triethylamine (B128534) (TEA). mdpi.comnih.gov The isocyanate groups of HDI react with the hydroxyl and carboxyl functional groups on the surface of GO, forming carbamate (B1207046) ester linkages. mdpi.com
The success of the functionalization is confirmed through various characterization techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic peaks of the newly formed urethane bonds. mdpi.com Elemental analysis can quantify the degree of functionalization. nih.gov Raman spectroscopy provides insights into the structural changes in the graphene lattice upon functionalization. mdpi.com
The resulting HDI-GO exhibits significantly improved properties. It shows enhanced thermal stability compared to pristine GO, which is advantageous for the long-term performance of electronic devices. nih.gov Crucially, the hydrophobicity of the GO is increased, leading to better dispersion in a range of organic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene. nih.gov This improved dispersibility is essential for creating homogeneous nanocomposites with conductive polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which are widely used in organic electronics. semanticscholar.orgbohrium.com The uniform dispersion of HDI-GO within the polymer matrix leads to enhanced mechanical and electrical properties of the resulting nanocomposite films. semanticscholar.org
Table 2: Properties of Pristine vs. HDI-Functionalized Graphene Oxide
| Property | Graphene Oxide (GO) | HDI-Functionalized Graphene Oxide (HDI-GO) |
| Dispersibility | Good in water, poor in organic solvents nih.gov | Improved in polar aprotic and non-polar solvents nih.gov |
| Thermal Stability | Lower | Higher nih.gov |
| Surface Chemistry | Hydrophilic, with hydroxyl, carboxyl, and epoxide groups nih.gov | More hydrophobic, with urethane linkages mdpi.com |
Information compiled from studies on the synthesis and characterization of HDI-GO. mdpi.comnih.gov
HDI as a Chain Extender in High Molecular Weight Polymer Synthesis
In polymer synthesis, achieving a high molecular weight is often crucial for obtaining desirable mechanical properties. This compound is frequently employed as a chain extender to increase the molecular weight of prepolymers, such as poly(lactic acid) (PLA). researchgate.netresearchgate.net This is particularly useful in processes like direct polycondensation, where it can be challenging to produce high molecular weight polymers directly due to difficulties in removing byproducts from the highly viscous reaction mixture. researchgate.net
For example, in the case of PLA, a prepolymer with a relatively low number-average molecular weight (Mn) can be chain-extended with HDI to achieve a much higher Mn. researchgate.net Research has demonstrated that by optimizing the reaction conditions, the molecular weight of PLA can be increased by an order of magnitude. researchgate.net However, an excessive amount of HDI can lead to crosslinking or branching, which may negatively impact the properties of the final polymer. semanticscholar.org
The use of HDI as a chain extender is advantageous because it is a relatively simple and effective method for enhancing the properties of biodegradable polymers like PLA, making them suitable for a wider range of applications. semanticscholar.org
Table 3: Effect of HDI Chain Extension on Poly(lactic acid) (PLA) Molecular Weight
| Prepolymer Mn ( g/mol ) | [NCO]/[OH] Molar Ratio | Reaction Time (min) | Final Mw ( g/mol ) | Final Mn ( g/mol ) |
| 2 x 10⁴ | 1.2 | 20 | 20.3 x 10⁴ | 10.5 x 10⁴ |
Data from a study on the chain extension of PLA with HDI. researchgate.net
Supramolecular Polymer Architectures Utilizing HDI Derivatives
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding. researchgate.net This approach can be used to create novel polymer architectures with dynamic and responsive properties. HDI derivatives, which can form strong and directional hydrogen bonds, are valuable components in the construction of such supramolecular polymers.
The fundamental principle involves designing monomeric or oligomeric units that can self-assemble into long polymer-like chains through non-covalent interactions. researchgate.net The urethane groups formed from the reaction of HDI are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of well-defined supramolecular structures. researchgate.net
By functionalizing the ends of low-molecular-weight polymers with molecules that can form strong, specific hydrogen bonds, it is possible to create materials that behave like high molecular weight polymers at room temperature but can be processed like low-viscosity liquids at elevated temperatures where the hydrogen bonds are disrupted. researchgate.net This "supramolecular chain extension" offers advantages in terms of processability and recyclability.
The architecture of these supramolecular polymers can be controlled by the design of the interacting units. nih.gov For instance, the use of dendritic structures or other specifically designed end-groups can lead to the formation of complex and ordered supramolecular assemblies. nih.gov The properties of these materials are highly dependent on the strength and directionality of the non-covalent interactions, which can be tuned by modifying the chemical structure of the HDI derivatives and the polymer backbone. researchgate.net
Toxicological and Immunological Research on Hexamethylene Diisocyanate
Mechanisms of HDI-Induced Toxicity
The toxicity of HDI is intrinsically linked to the high electrophilicity of its isocyanate (N=C=O) groups. These groups readily react with nucleophiles in biological systems, initiating a cascade of pathological events, particularly within the respiratory system.
Respiratory Tract Pathological Mechanisms
Inhalation is the primary route of occupational exposure to HDI, making the respiratory tract the principal target for its toxic effects. cdc.gov The interaction of HDI with the components of the airway lining fluid and tissues can induce both immediate irritative effects and delayed hypersensitivity reactions.
HDI is a potent irritant of the mucous membranes of the respiratory tract, eyes, and throat. epa.gov Acute exposure to HDI vapors can cause symptoms of airway irritation, coughing, and shortness of breath. epa.gov Research has shown that HDI is a more potent sensory irritant than other isocyanates like toluene (B28343) diisocyanate (TDI). cdc.gov This irritant capacity is a key factor in the initiation of airway inflammation.
Bronchial hyperresponsiveness (BHR) is a characteristic feature of asthma, defined by an exaggerated bronchoconstrictor response to a wide variety of stimuli. nih.gov While not exclusive to asthma, BHR is a significant factor in the development of obstructive lung diseases and is associated with an accelerated decline in lung function. nih.govyoutube.com The inflammatory processes triggered by the irritant effects of chemicals like HDI are believed to contribute to the development of BHR. This can occur even in individuals who are asymptomatic, highlighting BHR as a potential precursor to clinically apparent respiratory disease. nih.govyoutube.com
HDI is a well-documented cause of occupational asthma, a disease characterized by airway inflammation, reversible airflow obstruction, and BHR following a latency period of exposure. The development of HDI-induced asthma is a complex process involving the immune system. A leading hypothesis posits that low-molecular-weight chemicals like HDI function as haptens. nih.govnih.gov
The mechanism involves the covalent binding of HDI to endogenous macromolecules, particularly proteins such as albumin, in the airways. nih.govresearchgate.net This conjugation, or haptenation, alters the structure of the host protein, creating novel antigenic determinants, or neo-epitopes. nih.gov These HDI-protein adducts are then recognized as foreign by the immune system, initiating an immune response. researchgate.netresearchgate.net
This sensitization process can involve various immunological pathways. While classic IgE-mediated mechanisms seen in atopic asthma are not always predominant in isocyanate-induced asthma, there is evidence for the involvement of specific IgG antibodies. ersnet.org Furthermore, cell-mediated immunity, involving the activation of T-lymphocytes, plays a crucial role. nih.goversnet.org Studies have also shown that dermal exposure to HDI can lead to respiratory sensitization, suggesting that the skin is a viable route for initiating the immune response that later manifests in the lungs. ersnet.org
Cellular and Molecular Interactions of HDI in Biological Systems
At the molecular level, the toxicity of HDI is driven by its chemical reactivity. The isocyanate groups are highly susceptible to nucleophilic attack, leading to the formation of stable covalent bonds with a variety of biological molecules.
The fundamental reaction underlying HDI's biological activity is nucleophilic addition. The carbon atom of the isocyanate group is electron-deficient and is readily attacked by nucleophilic functional groups found in biomolecules, such as the amine groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This reaction results in the formation of a stable covalent bond, a process known as conjugation or adduction. nih.gov
Albumin is a major target for HDI conjugation in the airways and blood. researchgate.net The formation of HDI-albumin conjugates is considered a critical step in the pathogenesis of occupational asthma, as these modified proteins can trigger immune sensitization. nih.govresearchgate.net Research has also identified that HDI exposure can up-regulate the expression of certain genes, such as dihydrodiol dehydrogenase, which encodes a protein known to be susceptible to HDI conjugation. nih.govnih.govscispace.com
Table 1: Genes Up-regulated by HDI Exposure in Human Airway Epithelial Cells
| Gene | Function | Implication |
| Thioredoxin reductase | Regulates thiol-redox homeostasis | Suggests HDI induces cellular stress by altering the redox balance. nih.gov |
| Dihydrodiol dehydrogenase | Detoxification of hydrocarbons | Encodes a protein susceptible to HDI conjugation. nih.gov |
| TG interacting factor | Transcriptional regulation | May be involved in the cellular response to chemical exposure. nih.gov |
| Stanniocalcin | Calcium and phosphate (B84403) homeostasis | Potential role in the acute cellular response to HDI. nih.gov |
Glutathione (GSH) is a crucial tripeptide antioxidant and a primary molecule for the detoxification of xenobiotics in the airways. nih.govbohrium.com Its nucleophilic thiol group readily reacts with electrophiles like HDI. nih.gov This reaction can occur directly via nucleophilic addition without enzymatic catalysis. nih.gov
The interaction between HDI and GSH is complex and highly dependent on the concentration of GSH. nih.gov
At low GSH concentrations (approximating those in human lower airway fluid), the primary reaction products are mono(GSH)-HDI conjugates . These products can include partially hydrolyzed or cyclized structures. nih.gov
At higher GSH concentrations , the formation of bis(GSH)-HDI conjugates is favored. nih.gov
Furthermore, studies on polymeric forms of HDI, which are commonly used in industrial applications, show they readily react with GSH to form primarily S-linked tris(GSH)-conjugates. bohrium.complos.orgplos.org The formation of these various GSH adducts represents a significant metabolic pathway for HDI. While this conjugation is a detoxification mechanism, the resulting adducts themselves may have biological activity, including the ability to transfer the HDI moiety to other molecules like albumin, potentially contributing to the sensitization process. nih.gov
Table 2: Major Reaction Products of Hexamethylene Diisocyanate (HDI) and its Polymers with Glutathione (GSH)
| HDI Form | Reactant Ratio/Conditions | Major Adduct(s) Identified | Linkage Type | Source |
| HDI Monomer | Low GSH Concentration | Mono(GSH)-HDI conjugates | S-linked | nih.gov |
| HDI Monomer | High GSH Concentration | Bis(GSH)-HDI conjugates | S-linked | nih.gov |
| HDI Isocyanurate (Trimer) | Physiologic pH | Tris(GSH)-isocyanate adduct | S-linked | plos.orgplos.org |
| HDI Biuret (B89757) | Physiologic pH | Tris(GSH)-isocyanate adduct | S-linked | plos.orgplos.org |
| HDI Uretdione (Dimer) | Physiologic pH | Tris(GSH)-isocyanate & Bis(GSH)-isocyanate adducts | S-linked | plos.orgplos.org |
Self-Polymerization of HDI and Oligourea Formation in Biological Environments
When this compound (HDI) enters a biological system, such as the respiratory tract, its highly reactive isocyanate groups (N=C=O) can undergo several reactions. nih.gov Besides conjugating with host molecules like proteins, HDI can react with water in the aqueous biological environment. nih.govnih.gov This hydrolysis process is a key step in the self-polymerization of HDI. The reaction with water initially forms an unstable carbamic acid, which then decomposes, releasing carbon dioxide and converting the isocyanate group into a primary amine. nih.govnih.gov
The resulting primary amine on the hydrolyzed or partially hydrolyzed HDI molecule is nucleophilic and can react with the isocyanate groups of other HDI molecules. nih.gov This reaction between an amine group and an isocyanate group forms a urea (B33335) linkage. Through a series of such reactions, partially hydrolyzed HDI molecules can link together, resulting in the formation of dimers, trimers, and larger polymers of the urea or oligourea type. nih.govnih.gov
Research using liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) has confirmed this polymerization process in model physiological solutions. These solutions, designed to mimic the environment of airway fluid, are pH-buffered, isotonic, and contain albumin. nih.gov In these conditions, the formation of ions consistent with dimers and trimers of partially hydrolyzed HDI has been identified, supporting the hypothesis of HDI self-polymerization into oligoureas in biological environments. nih.govnih.gov
Immunological Responses to HDI and HDI-Conjugates
The immunological response to this compound (HDI) is a critical aspect of its toxicology, particularly in the context of occupational asthma, which is a significant health concern for exposed workers. nih.govresearchgate.net The innate immune system, which provides the initial response to foreign substances, plays a crucial role in the reaction to HDI. nih.gov
Human Monocyte Responses to HDI and HDI-Albumin Conjugates
Human monocytes, key cells of the innate immune system, have been shown to be responsive to HDI, particularly when it is conjugated with proteins like albumin (HDI-albumin conjugates). nih.govnih.gov In-vitro studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that monocytes can take up HDI-albumin conjugates. nih.govnih.gov This uptake induces significant changes in the morphology, phenotype, and gene expression of the monocytes. nih.govnih.gov
Upon exposure to HDI-albumin conjugates, monocytes undergo notable morphological alterations. nih.gov Furthermore, there are significant changes in the expression of genes related to lysosomal function, including peptidases and proton pumps that are involved in antigen processing. nih.gov The expression of chemokines that regulate the trafficking of monocytes and macrophages, such as Macrophage Migration Inhibitory Factor (MIF) and Monocyte Chemoattractant Protein-1 (MCP-1), is also increased. nih.gov Additionally, there is an upregulation of pattern recognition receptors like chitinases and CD68. nih.gov In-vivo studies involving inhalation challenges in human subjects have shown an increase in the percentage of circulating PBMCs with a phenotype responsive to HDI-albumin. nih.gov
Below is a table summarizing the observed changes in human monocytes upon in-vitro exposure to HDI-albumin conjugates. nih.gov
| Category | Specific Change | Significance |
| Gene Expression | Increased expression of lysosomal genes (peptidases, proton pumps) | Altered antigen processing capabilities |
| Increased expression of chemokines (MIF, MCP-1) | Regulation of monocyte/macrophage trafficking | |
| Increased expression of pattern recognition receptors (chitinases, CD68) | Recognition of specific molecular patterns | |
| Morphology | Marked changes in cell morphology | Cellular activation and response |
| Phenotype | Increase in HLA-DR+/CD11c+ cells with altered light scatter properties | Indication of monocyte activation and differentiation |
Role of Protein Adducts in Immune Sensitization
The formation of adducts between HDI and endogenous proteins is believed to be a central mechanism in the process of immune sensitization. researchgate.net When HDI enters the body, its reactive isocyanate groups can covalently bind to proteins, such as albumin, forming HDI-protein conjugates. ca.gov These modified proteins can be recognized as foreign by the immune system, triggering an immune response. researchgate.net
These HDI-protein adducts, particularly HDI-albumin adducts, are thought to be the antigenic basis for isocyanate-induced asthma. researchgate.net The immune system recognizes these altered self-proteins, leading to the activation of immune cells and the production of specific antibodies, which can result in the development of respiratory hypersensitivity. researchgate.netcdc.gov The degree of protein modification (haptenation) and cross-linking by diisocyanates may influence the immunogenicity and antigenicity of the resulting adducts. researchgate.net Therefore, the formation of these protein adducts is a critical initiating event in the sensitization pathway that can lead to adverse immunological health effects. researchgate.net
Inhalation Toxicology Studies of HDI and its Homopolymers
Inhalation is the primary route of occupational exposure to this compound (HDI) and its homopolymers, making the study of its inhalation toxicology crucial for understanding its health effects. researchgate.netca.gov
Acute and Chronic Inhalation Exposure Effects
Acute inhalation exposure to HDI homopolymer aerosols in rats has been shown to cause a transient dysfunction of the air-blood barrier, indicated by an increased leakage of pulmonary epithelial barrier. oup.com This is accompanied by an extravasation of plasma constituents into the lung. oup.com Despite the significant effects observed, many of these changes were found to be reversible within a short post-exposure period. oup.com
Subchronic repeated inhalation exposure studies in rats with HDI homopolymers, specifically the isocyanurate (HDI-IC) and biuret (HDI-BT) types, have demonstrated that the adverse effects are primarily related to irritation in the lower respiratory tract. nih.gov At higher concentrations, effects such as mild respiratory distress, marginally decreased body weights, and increased lung weights were observed. nih.gov Histopathological examination revealed an increased recruitment of alveolar macrophages, focal interstitial fibrosis with round-cell infiltrations, and bronchiolo-alveolar proliferations in the high-exposure groups. nih.gov A 90-day inhalation study with HDI monomer in rats also showed that histopathological changes were mainly limited to the respiratory tract, particularly the nasal cavity. epa.gov
Dose-Response Relationships in Respiratory Toxicity
The toxic effects of inhaled HDI and its homopolymers are dose-dependent. nih.govnih.gov The severity of the response is related to the concentration of the substance and the duration of exposure. nih.gov
In acute inhalation studies with HDI-IC aerosol in rats, the threshold concentration for acute pulmonary irritation, as evidenced by early markers of pulmonary epithelial barrier dysfunction, was found to be approximately 3 mg/m³. oup.com The 4-hour median lethal concentration (LC50) for respirable HDI-IC aerosol was determined to be 462 mg/m³. oup.com
For subchronic exposures, 13-week inhalation toxicity studies with both HDI-IC and HDI-BT homopolymers in rats established a no-observable-adverse-effect level (NOAEL) in the range of 3-4 mg/m³. nih.gov
The following table summarizes the dose-response data from inhalation studies on HDI and its homopolymers in rats.
| Study Type | Compound | Exposure Duration | Species | Effect | Dose/Concentration |
| Acute Inhalation | HDI-IC Aerosol | 6 hours | Wistar Rats | Threshold for acute pulmonary irritation | ~3 mg/m³ |
| Acute Inhalation | HDI-IC Aerosol | 4 hours | Rats | LC50 | 462 mg/m³ |
| Subchronic Inhalation | HDI-IC Aerosol | 13 weeks (6h/day, 5d/wk) | Wistar Rats | NOAEL | 3.3 mg/m³ |
| Subchronic Inhalation | HDI-BT Aerosol | 13 weeks (6h/day, 5d/wk) | Wistar Rats | NOAEL | 3.4 mg/m³ |
It is important to note that the dose-response relationship is a fundamental concept in toxicology, describing the link between the amount of a substance an organism is exposed to and the resulting effect. cmmcp.orgfiveable.mestudy.com
Advanced Methodologies for Hexamethylene Diisocyanate Exposure Assessment and Biomonitoring
Analytical Techniques for Environmental and Occupational Monitoring
Accurate measurement of airborne and dermal concentrations of hexamethylene diisocyanate (HDI) is critical for assessing occupational exposure and implementing effective control measures. Due to the high reactivity and semi-volatile nature of isocyanates, specialized sampling and analytical techniques are required. rsc.orgresearchgate.net These methods often involve derivatization, a process that converts the reactive isocyanate group into a more stable compound for analysis, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govamericanchemistry.com
The evaluation of airborne HDI exposure is complicated by the coexistence of the monomer in vapor form and oligomers (prepolymers) as aerosols. ca.govresearchgate.net Therefore, sampling methods must be capable of capturing both phases to provide a comprehensive assessment of total isocyanate exposure.
Traditional and widely used methods for sampling airborne isocyanates involve drawing air through an impinger containing a solvent with a derivatizing reagent. ca.govirsst.qc.ca This approach collects both vapor and aerosol forms of HDI. The reagent reacts with the isocyanate to form a stable urea (B33335) derivative, which is then analyzed in a laboratory. americanchemistry.com
Common derivatizing reagents used in these methods include:
1-(2-methoxyphenyl)piperazine (B120316) (MP or MOPIP) : Used in a toluene (B28343) solution, this reagent is specified in methods like the UK MDHS 25 and NIOSH Method 5521. rsc.orgirsst.qc.ca
Dibutylamine (B89481) (DBA) : This reagent is used in the ASSET™ EZ4 Dry Sampler, which features an impregnated glass fiber filter within a denuder and filter cassette to capture both vapor and aerosol phases. sigmaaldrich.comsgs.co.uk
9-(N-methylaminomethyl)anthracene (MAMA) : This reagent can be adsorbed on a solid sorbent material, such as Amberlite XAD-2, for chemosorption sampling. researchgate.net
1-(2-pyridyl)piperazine (1-2PP) : This reagent is used on coated glass fiber filters for sample collection as described in OSHA Method 5002. osha.gov
1-(9-Anthracenylmethyl)piperazine (MAP) : This reagent is utilized in NIOSH Method 5525 for the determination of total isocyanates. cdc.gov
In addition to wet impinger methods, solvent-free samplers have been developed. These active samplers consist of a filter impregnated with a reagent, offering a more convenient alternative to the more cumbersome impinger-filter systems. researchgate.netsgs.co.uk For instance, the ASSET™ EZ4 Dry Sampler is a validated method that collects the full range of isocyanate monomers and oligomers. sigmaaldrich.comsgs.co.uk
| Derivatizing Reagent | Abbreviation | Typical Sampling Medium | Associated Method(s) |
|---|---|---|---|
| 1-(2-methoxyphenyl)piperazine | MP / MOPIP | Impinger with Toluene Solution | MDHS 25, NIOSH 5521 rsc.orgirsst.qc.ca |
| Dibutylamine | DBA | Impregnated Glass Fiber Filter (Dry Sampler) | ISO 17734-1 sigmaaldrich.comsgs.co.uk |
| 9-(N-methylaminomethyl)anthracene | MAMA | Coated Sorbent Tube (XAD-2) | ASTM D6562-06 irsst.qc.caresearchgate.net |
| 1-(2-pyridyl)piperazine | 1-2PP | Coated Glass Fiber Filter | OSHA 5002 osha.govosha.gov |
| 1-(9-Anthracenylmethyl)piperazine | MAP | Coated Glass Fiber Filter and/or Impinger | NIOSH 5525 cdc.gov |
Several standardized methods have been developed and validated by regulatory and standards organizations to ensure the accuracy and consistency of HDI exposure measurements.
NIOSH Method 5525 : This method is designed for the determination of total isocyanate groups in the air. cdc.gov It utilizes 1-(9-anthracenylmethyl)piperazine (MAP) as the derivatizing reagent. cdc.gov The method is versatile, allowing for sample collection using a glass fiber filter, an impinger, or an impinger followed by a filter, depending on the expected exposure scenario. cdc.gov NIOSH 5525 employs a pH-gradient high-performance liquid chromatography (HPLC) technique, which enables the measurement of a wide range of isocyanates, from monofunctional isocyanates and diisocyanate monomers to oligomeric forms, in a single analysis. cdc.gov The useful air concentration range for this method is approximately 1.4 to 840 µg/m³ of total NCO group for a 15-L air sample. cdc.gov
ISO 17734-1:2013 : This international standard specifies a method for the determination of isocyanates in workplace air using liquid chromatography and mass spectrometry. iteh.ai The method is based on the use of dibutylamine (DBA) as the derivatizing reagent. sigmaaldrich.com A key application of this standard is the ASSET™ EZ4 Dry Sampler, which incorporates a DBA-impregnated glass fiber filter housed in a denuder and cassette. sigmaaldrich.comsgs.co.uk This design ensures the complete derivatization of both vapor and aerosol/particulate isocyanates. sigmaaldrich.com The method is considered robust and covers a wide range of situations for isocyanate sampling. sigmaaldrich.com The analysis is typically performed using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). sgs.co.uk This standard is applicable to various diisocyanates, including HDI, and their oligomers. cawood.co.uk
To validate and compare different air sampling methods under controlled and reproducible conditions, laboratory-based spray generation systems are employed. These systems are designed to replicate real-world occupational scenarios, such as the spraying of clear coats in automotive body shops. rsc.org
One such system involved a spray gun connected to two chambers in series, which allowed for sample collection and analysis. rsc.org This setup successfully generated HDI and isocyanurate concentrations ranging from 0.008 to 0.040 mg/m³ and 0.351 to 3.45 mg/m³, respectively. rsc.org The system demonstrated good spatial homogeneity, with relative standard deviations (RSD) of 5.8% for HDI and 16.5% for isocyanurate. rsc.org The particle-size distribution of the generated aerosol was measured to have a mass median aerodynamic diameter (MMAD) of 4 µm. rsc.org Such systems are invaluable for conducting comparative studies of different evaluation methods, for example, comparing impinger-based reference methods (like ISO 16702/MDHS 25) with various filter-based samplers. rsc.org
Dermal exposure is a significant pathway contributing to the total body burden of isocyanates, particularly in industries like spray painting. cdc.govnih.gov Assessing skin contamination requires specialized techniques that can effectively collect and quantify HDI from the skin surface.
Tape-strip sampling is a direct method used to quantify dermal exposure to HDI by collecting layers of the stratum corneum (the outermost layer of the skin). nih.gov This technique involves applying adhesive tape to the skin, which, upon removal, collects HDI that has been deposited on the skin surface and penetrated into the stratum corneum. nih.govcdc.gov
In a validated method, the HDI collected on the tape is derivatized with 1-(2-methoxyphenyl)piperazine and then quantified as the resulting urea derivative (HDIU) using liquid chromatography-mass spectrometry (LC-MS). nih.gov This analytical approach is highly sensitive, with limits of detection and quantitation reported as 20 and 50 femomoles per injection, respectively. nih.gov
Research has demonstrated the efficacy of this method in occupational settings. In a study of an auto-body shop worker, quantifiable amounts of HDI were found in 42.6% of the first three successive tape-strip samples collected from 36 different skin sites. nih.gov The total amount of HDI recovered from these sites ranged from non-detectable levels up to 1874 picomoles. nih.gov The recovery of HDI from the tape itself was found to be 99.3%. nih.gov
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection | 20 fmol per injection |
| Limit of Quantitation | 50 fmol per injection |
| Recovery of HDI from Tape | 99.3% (95% CI: 97.1-102%) |
| Occupational Recovery Range | Nondetectable to 1874 pmol per site |
While effective, tape-stripping can exhibit losses due to evaporation, polymerization, and reactivity of the isocyanate on the skin before sampling. cdc.gov Comparative studies have shown that impregnated patches may collect more monomeric and polymeric HDI than tape-strip samples, suggesting that tape-stripping might underestimate total dermal exposure in some scenarios. cdc.gov
Dermal Exposure Assessment Methods
Interception-Based Hand Exposure Samplers
Traditional methods for assessing dermal exposure to chemicals like this compound (HDI), such as tape-stripping, are often prone to underestimation. researchgate.net To overcome these limitations, interception-based hand exposure samplers have been developed to provide a more accurate measure of potential skin exposure in occupational settings. researchgate.net This technique involves wearing a specially designed glove that traps the chemical of interest. researchgate.net
One such sampler developed for isocyanates utilizes a thin medical-grade cotton glove impregnated with a derivatizing agent, 1-(9-anthracenylmethyl)piperazine (MAP). researchgate.net This cotton glove is worn over a thin nitrile glove. researchgate.net The MAP reacts with isocyanates, like HDI, that come into contact with the glove, forming a stable derivative that can be quantified in the laboratory. researchgate.net
Following the sampling period, the gloves are carefully dissected into sections corresponding to different areas of the hand, such as the fingers and palm. nih.gov These sections are then analyzed using advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine the amount of HDI captured. researchgate.net
Research has demonstrated that interception-based glove samplers can measure significantly higher levels of isocyanate exposure compared to traditional removal techniques. researchgate.netnih.gov In a study focused on methylene (B1212753) diphenyl diisocyanate (MDI), a related isocyanate, surface area adjusted values measured with a glove sampler were approximately 400-fold higher than those obtained with tape stripping. researchgate.netnih.gov This highlights the effectiveness of interception methods in capturing a more complete picture of dermal exposure, which is crucial for comprehensive risk assessment and the development of effective control measures. researchgate.net
Biological Monitoring of HDI and its Metabolites
Biological monitoring, or biomonitoring, offers a way to assess a worker's total systemic exposure to a chemical by measuring the substance or its metabolites in biological samples. nih.gov For HDI, biomonitoring is crucial because of the compound's high reactivity, which makes direct measurement of the parent compound in human matrices unfeasible. nih.gov The primary biomarker used for monitoring HDI exposure is its corresponding amine, 1,6-hexamethylene diamine (HDA). nih.govcdc.gov
Biomarkers of Exposure: Hexamethylene Diamine (HDA) in Biological Media
Upon absorption into the body, HDI is known to hydrolyze to HDA. researchgate.netnih.gov This makes HDA a key biomarker for assessing systemic exposure to HDI. cdc.gov HDA can be detected and quantified in various biological media, most commonly urine and plasma. nih.govcdc.gov The presence of HDA in these samples provides a direct indication of an individual's internal dose of HDI. cdc.gov
The analysis of HDA in biological samples is a well-established method for monitoring occupational exposure to HDI. cdc.gov It is considered a convenient biomarker as it is readily excreted in urine and can be detected at very low concentrations. cdc.gov
Quantification of HDA in Urine and Plasma via Hydrolysis and Derivatization
To quantify the total amount of HDA in biological samples, a hydrolysis step is necessary. cdc.govcdc.gov This is because HDI can form conjugates with various macromolecules in the body. nih.gov Acid hydrolysis, typically using hydrochloric acid, is employed to break down these conjugates and release the free HDA. cdc.govnih.gov
Following hydrolysis, the HDA is extracted from the sample, often using a solvent like toluene. cdc.gov The extracted HDA is then derivatized to make it suitable for analysis by gas chromatography-mass spectrometry (GC/MS). cdc.govcdc.gov Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride. researchgate.netnih.gov This derivatization process enhances the volatility and detectability of HDA, allowing for sensitive and specific quantification. cdc.gov The use of GC/MS with selected ion monitoring provides high sensitivity for detecting HDA at low concentrations. researchgate.net
| Analytical Method Details for HDA Quantification | |
| Sample Types | Urine, Plasma cdc.gov |
| Key Process Steps | Acid Hydrolysis, Solvent Extraction, Derivatization cdc.govcdc.gov |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MS) cdc.gov |
| Derivatizing Agents | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride researchgate.netnih.gov |
| Detection Limit | As low as 0.2 µg/L in urine cdc.gov |
Detection and Quantification of N-acetyl-1,6-hexamethylene diamine (monoacetyl-HDA) and N,N'-diacetyl-1,6-hexamethylene diamine (diacetyl-HDA)
In addition to direct hydrolysis to HDA, HDI can undergo metabolism in the body, including acetylation. nih.govnih.gov This results in the formation of N-acetyl-1,6-hexamethylene diamine (monoacetyl-HDA) and N,N'-diacetyl-1,6-hexamethylene diamine (diacetyl-HDA). nih.gov The detection and quantification of these acetylated metabolites provide further insight into the metabolic pathways of HDI following exposure. nih.gov
Research has shown that diacetyl-HDA can be detected in untreated urine samples of occupationally exposed workers at concentrations ranging from 0.015 to 0.060 µg/L. nih.gov The concentration of monoacetyl-HDA is significantly higher after base hydrolysis, with levels ranging from 0.19 to 2.2 µg/L in one study, which was, on average, 60 times higher than in untreated samples. nih.gov The presence of these metabolites confirms that N-acetylation is a metabolic pathway for HDI in humans. nih.gov
| HDI Metabolite Concentrations in Urine of Exposed Workers | |
| Diacetyl-HDA (untreated urine) | 0.015 - 0.060 µg/L nih.gov |
| Monoacetyl-HDA (after base hydrolysis) | 0.19 - 2.2 µg/L nih.gov |
| HDA (after base hydrolysis) | Detected in one sample at 0.026 µg/L nih.gov |
| HDA (after acid hydrolysis) | 0.36 - 10.1 µg/L nih.gov |
Correlation Studies between External Exposure Levels and Biomarker Concentrations
Several studies have investigated the relationship between external exposure to HDI and the concentration of HDA in biological samples. A significant association has been found between both dermal and inhalation exposure to HDI and the levels of HDA in urine. researchgate.netnih.gov This indicates that urinary HDA can serve as a biomarker for systemic exposure resulting from both routes. researchgate.net
In a study of automotive spray painters, both dermal and respirator-adjusted inhalation exposure levels were significant predictors of urine HDA levels. researchgate.net HDA levels in the urine of these workers ranged from non-detectable to 65.9 µg/L. researchgate.netnih.gov Another study found that plasma HDA levels were weakly correlated with personal inhalation exposure. nih.gov However, the correlation improved when considering cumulative exposure over time. nih.gov Specifically, a positive association was found between HDA-hemoglobin adduct concentrations and cumulative dermal, inhalation, and total air exposure. nih.gov These findings underscore the importance of measuring both inhalation and dermal exposure to fully understand a worker's total HDI dose. nih.govfrontiersin.org
Challenges and Progress in HDI Biomarker Analysis
While the measurement of HDA is a valuable tool for biomonitoring HDI exposure, there are challenges in its analysis and interpretation. nih.gov One significant challenge is understanding the complex metabolic pathways of HDI, including N-acetylation and the formation of protein adducts. nih.gov The presence of acetylated metabolites like monoacetyl-HDA and diacetyl-HDA demonstrates that simply measuring HDA after hydrolysis may not capture the complete picture of HDI metabolism. nih.gov
The choice of hydrolysis method (acid vs. base) can also impact the results. Acid hydrolysis is effective at releasing HDA from protein adducts, while base hydrolysis is used to quantify monoacetyl-HDA. nih.gov This highlights the need for carefully selected analytical methods depending on the specific biomarker of interest.
Progress in this field includes the development of more sensitive analytical techniques and the optimization of methods for synthesizing standards of HDI metabolites like monoacetyl-HDA and diacetyl-HDA. nih.gov These advancements allow for more accurate quantification of these metabolites in biological samples, leading to a better understanding of the relationship between HDI exposure, its metabolism, and potential health effects. nih.gov
Advanced Spectrometric Detection Methods for Isocyanates and Metabolites
Advanced spectrometric methods are essential for the accurate and sensitive quantification of this compound (HDI) and its metabolites in biological and environmental samples. These techniques offer high specificity, allowing for the unambiguous identification of target analytes even in complex matrices. The primary approaches involve chromatographic separation coupled with mass spectrometric detection, which provides detailed structural information and low detection limits crucial for exposure assessment and biomonitoring.
Gas Chromatography-Mass Spectrometry (GC/MS) Techniques
Gas chromatography-mass spectrometry (GC/MS) is a well-established and sensitive technique for the analysis of HDI in biological samples. The methodology for biomonitoring typically relies on the determination of the corresponding amine, 1,6-hexamethylene diamine (HDA), which is formed from the hydrolysis of HDI. The analytical process involves several key steps, including acid or base hydrolysis of the sample, extraction of the liberated HDA into a solvent like toluene, and derivatization to make the analyte suitable for GC analysis. This derivatization step is critical for improving the volatility and thermal stability of the diamine.
GC/MS provides unambiguous identification and quantification of the target biomarker at high sensitivity. However, some methods have reported challenges, such as low recovery rates during the extraction phase. To address this, alternative two-phase derivatization procedures have been developed that show improved recovery.
A specialized application of this technology is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). This method is used to analyze the thermal degradation products of polyurethane materials, providing valuable information about the constituent components, including the diisocyanates used in their preparation.
| Step | Description | Target Compound | Purpose |
|---|---|---|---|
| Sample Collection | Urine or plasma samples are collected from potentially exposed individuals. | HDI conjugates/metabolites | To obtain a biological matrix containing biomarkers of exposure. |
| Hydrolysis | The sample undergoes acid or base hydrolysis. | 1,6-hexamethylene diamine (HDA) | To release the stable HDA molecule from its conjugates. |
| Extraction | The liberated HDA is extracted into an organic solvent (e.g., toluene). | HDA | To isolate the analyte from the aqueous biological matrix. |
| Derivatization | HDA is reacted with a derivatizing agent to increase its volatility. | Derivatized HDA | To make the analyte suitable for gas chromatographic analysis. |
| GC/MS Analysis | The derivatized sample is injected into the GC/MS system for separation and detection. | Derivatized HDA | To separate the analyte from other compounds and provide sensitive and specific quantification. |
High Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates in both air and surface samples. The method typically involves drawing air through a filter or impinger containing a derivatizing reagent, which reacts with the isocyanate groups to form stable urea derivatives. A commonly used derivatizing agent is 1-(2-methoxyphenyl)piperazine (1-2MP).
The resulting derivatives are then analyzed by HPLC coupled with various detectors, including ultraviolet (UV), fluorescence (FL), and electrochemical detectors, often used in series to enhance selectivity and sensitivity. For instance, OSHA Method W4002 specifies the use of HPLC with both fluorescence and UV detectors for the analysis of HDI on wipe samples. NIOSH has also developed methods (e.g., Method 5521) utilizing HPLC with UV and electrochemical detection for analyzing isocyanates. These methods are capable of measuring both monomeric and oligomeric forms of HDI, which is important for a total exposure assessment.
Research has also compared HPLC with other separation techniques. One study found that Capillary Zone Electrophoresis (CZE) could offer a fivefold increase in sensitivity for HDI monomer and oligomer determination compared to HPLC.
| Method Reference | Detector(s) | Derivatizing Agent | Sample Matrix | Target Analytes |
|---|---|---|---|---|
| NIOSH Method 5521 | UV and Electrochemical | 1-(2-methoxyphenyl)piperazine | Air | Isocyanate monomers and oligomers |
| OSHA Method W4002 | Fluorescence (FL) and UV | 1-(2-methoxyphenyl)piperazine | Surface Wipes | 1,6-hexamethylene diisocyanate (HDI) |
| MDHS 25/3 (HSE) | HPLC (detector not specified) | 1-(2-methoxyphenyl)piperazine | Air | Vapor phase isocyanates and pre-polymers |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) represent the forefront of analytical techniques for HDI biomonitoring due to their exceptional sensitivity and selectivity. These methods are powerful tools for identifying and quantifying HDI metabolites and protein adducts in complex biological matrices like urine and plasma.
LC-MS/MS has been successfully applied to develop sensitive and specific methods for quantifying acetylated metabolites of HDI, such as monoacetyl- and diacetyl-1,6-diaminohexane, in urine. One study reported limits of detection (LOD) as low as 0.01 µg/L for monoacetyl-HDA and 0.16 µg/L for diacetyl-HDA in spiked urine samples. The high selectivity of LC-MS/MS helps to overcome interference from other compounds present in the urine matrix.
Furthermore, advanced LC-MS/MS methods have been developed to measure specific albumin adducts, which are considered markers of the biologically effective dose. A novel method established the analysis of Nε-[(6-amino-hexyl-amino)carbonyl]-lysine (HDI-Lys), an adduct formed by the reaction of HDI with lysine (B10760008) residues on albumin. This approach allows for direct biomonitoring of the isocyanate that has reached the bloodstream and reacted with proteins. LC-MS has also been used to quantify HDI collected from skin, with reported limits of detection as low as 20 femomoles per injection. The use of tandem mass spectrometry is critical, as it confirms the identity of metabolites by comparing their fragmentation patterns with those of authentic standards, significantly reducing the number of putative identifications.
| Biomarker/Analyte | Biological Matrix | Key Findings and Sensitivity | Reference |
|---|---|---|---|
| HDI-urea derivative | Skin (tape strips) | LOD: 20 fmol per injection; LOQ: 50 fmol per injection. | |
| Monoacetyl-HDA | Urine | LOD: 0.01 µg/L; LOQ: 0.02 µg/L. | |
| Diacetyl-HDA | Urine | LOD: 0.16 µg/L; LOQ: 0.31 µg/L. | |
| HDI-Lysine albumin adduct | Plasma (via pronase digestion of albumin) | A new, specific marker for the biologically effective dose of HDI was identified and quantified. | |
| Derivatized diisocyanates | Workplace air samples | LC-MS/MS offers better selectivity and sensitivity compared to traditional HPLC-UV methods. |
Environmental Fate and Transformation Studies of Hexamethylene Diisocyanate
Hydrolysis and Degradation Pathways in Aqueous and Soil Environments
The environmental fate of Hexamethylene Diisocyanate in water and moist soil is primarily dictated by its rapid reaction with water, a process known as hydrolysis. cdc.govamericanchemistry.com Due to this high reactivity, HDI is not expected to persist in its original form in these environments. cdc.gov The estimated aqueous hydrolysis half-life for isocyanates like HDI is typically less than 10 minutes. cdc.gov Another estimate places the half-life at 0.23 hours at 23°C. chemicalbook.com One study on the stability of HDI in drinking water observed a 90% reduction of the substance after a 30-minute reaction period. alipa.org
When HDI comes into contact with water, it can undergo competing two-phase reactions because it is not readily soluble and may form oily droplets. cdc.govalipa.org These reactions lead to two principal types of products:
1,6-hexamethylene diamine (HDA) : The complete hydrolysis product. cdc.gov
Polyureas : Formed when the isocyanate groups of HDI react with the HDA amine that has already been formed by hydrolysis. cdc.govalipa.org
The formation of the diamine product is reportedly favored under acidic or basic conditions. cdc.gov The rate of hydrolysis can be influenced by various factors, including the presence of catalysts. Research has shown that bicarbonate can catalyze the hydrolysis of HDI to 1,6-diaminohexane. nih.gov
In moist soil and sediment, hydrolysis is also the controlling and most significant fate process, occurring much more rapidly than biodegradation. cdc.govnih.gov The expected products are the same as in aqueous environments: 1,6-hexamethylene diamine and polyurea compounds. cdc.gov Consequently, significant leaching of the parent HDI compound from soil is not an important partitioning process. cdc.gov
Table 1: Hydrolysis Data for this compound (HDI)
| Parameter | Value/Description | Medium |
|---|---|---|
| Primary Process | Hydrolysis | Aqueous & Moist Soil |
| Estimated Half-life | < 10 minutes | Water |
| Observed Reduction | 90% after 30 minutes | Drinking Water |
| Primary Products | 1,6-hexamethylene diamine (HDA), Polyureas | Water & Soil |
Biotransformation and Biodegradation Research of HDI and its Derivatives
Direct biodegradation of the parent this compound molecule is not considered a significant environmental fate process. cdc.gov This is because the chemical's rapid hydrolysis in water and moist soil occurs much faster than any potential microbial degradation. cdc.gov
Research into the biodegradation of HDI, therefore, focuses on its transformation products, primarily the hydrolysis derivative 1,6-hexamethylene diamine (HDA). cdc.gov HDA is subject to various types of biodegradation. cdc.gov In a study examining the ready biodegradability of HDI and its resulting hydrolysis products, a biodegradation rate of 42% was observed after 28 days. alipa.org This result suggests that while the hydrolysis derivatives of HDI are not readily biodegradable, they can be inherently broken down by microbial action over time.
Table 3: Biodegradation Data for HDI and its Hydrolysis Products
| Test Type | Result | Duration | Substance Tested |
|---|
Research on Risk Assessment and Exposure Control Strategies for Hexamethylene Diisocyanate
Methodologies for Occupational Risk Assessment and Management
Occupational risk assessment for Hexamethylene diisocyanate (HDI) involves a systematic approach to identify potential hazards and evaluate the risk of exposure in the workplace. Methodologies for this assessment often combine environmental monitoring, biological monitoring, and qualitative assessments to create a comprehensive risk profile.
A key methodology involves air monitoring to quantify the concentration of HDI in the workplace atmosphere. One study in polyurethane factories utilized the National Institute of Occupational Safety and Health (NIOSH) method 5522 to collect 100 air samples. The results indicated that the maximum concentration of HDI exceeded 88µg/m³, surpassing the NIOSH standard. researchgate.netpjms.com.pk Air monitoring is crucial as HDI can become airborne as a vapor or aerosol, particularly during processes like spray-painting. cdc.govnih.gov Monitoring airborne chemical concentrations helps determine if engineering controls are necessary to maintain levels below recommended exposure limits. nj.gov
Biological monitoring is another critical component, providing an assessment of the absorbed dose of a substance. For HDI, this often involves analyzing urine samples for the presence of its metabolite, hexamethylene diamine (HDA). researchgate.netpjms.com.pk In the same study of polyurethane factories, 50 urine samples were collected from workers and analyzed, revealing high concentrations of HDA. researchgate.netpjms.com.pk This biomarker is useful for monitoring individual exposure, as it is readily excreted in urine and can be detected at low levels. cdc.gov However, the odor threshold for HDI is above the established occupational exposure limits, meaning that odor cannot be used as a reliable indicator of its presence. covestro.comamericanchemistry.com
To manage the identified risks, a hierarchy of controls is implemented. This framework prioritizes the most effective control measures. cdc.gov Control measures for highly toxic or sensitizing chemicals like HDI require expert advice and may include enclosing chemical processes, using local exhaust ventilation, and implementing general ventilation. nj.gov Risk management strategies also involve developing predictive models. Research has utilized multiple regression models to predict the risk of HDI exposure in polyurethane factories, taking into account various workplace parameters. researchgate.netpjms.com.pk These models can help in proactively managing risks and implementing targeted interventions.
A comprehensive risk management program also includes health surveillance and worker training. Health surveillance can involve monitoring workers for any health effects related to isocyanate exposure. pjms.com.pk Employee training on the proper handling and storage of HDI is essential to prevent accidental exposures. nj.gov
Table 1: Occupational Exposure Limits for this compound (HDI)
| Organization | Exposure Limit Type | Value |
|---|---|---|
| NIOSH | Recommended Exposure Limit (REL) - 8-hour TWA | 0.005 ppm (0.035 mg/m³) |
| NIOSH | Ceiling Limit - 10-minute TWA | 0.02 ppm (0.140 mg/m³) |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 0.005 ppm |
| CalOSHA | Permissible Exposure Level (PEL) - 8-hour TWA | 0.005 ppm |
Note: TWA = Time-Weighted Average; NIOSH = National Institute for Occupational Safety and Health; ACGIH = American Conference of Governmental Industrial Hygienists; CalOSHA = California Occupational Safety and Health Administration. Data sourced from multiple references. atlenv.comca.gov
Efficacy of Personal Protective Equipment (PPE) in Mitigating HDI Exposure
When engineering and administrative controls are not sufficient to reduce exposure to HDI to acceptable levels, Personal Protective Equipment (PPE) becomes a critical line of defense. The effectiveness of PPE is highly dependent on the type of material, the specific task being performed, and proper use by the worker.
Gloves: Skin contact is a significant route of exposure to HDI, and the selection of appropriate gloves is crucial. covestro.com Research has shown considerable differences in the protective capabilities of various glove materials. For instance, one study found that nitrile gloves demonstrated superior resistance to isocyanate-containing coatings compared to latex gloves. nih.gov In fact, latex gloves were found to have the highest rate of isocyanate permeation for both a primer and a finish coating. nih.gov The permeation rate through latex glove material for HDI monomer was observed to be 2.9 ng min⁻¹ cm⁻². researchgate.net Safety equipment manufacturers often recommend Butyl, Viton/Butyl, and Silver Shield®/4H® for gloves when working with HDI. nj.gov Thin latex gloves are generally considered unsuitable for handling isocyanate-containing paints. safeworkaustralia.gov.au
Respiratory Protection: Inhalation of HDI vapors or aerosols poses a significant health risk. nih.gov Therefore, respiratory protection is essential in environments where airborne concentrations may exceed exposure limits, such as during spray applications. actsafe.ca Full-face respirators are often preferred over half-face respirators as they also provide eye protection and minimize the area for potential skin contact. safeworkaustralia.gov.au For spraying operations, a full-face supplied-air respirator is often required. actsafe.ca It is important to note that while air-purifying respirators with organic vapor cartridges can remove isocyanates from the air, their poor warning properties mean a user cannot tell when the cartridge is saturated. canada.ca Consequently, NIOSH has not approved any air-purifying respirators for protection against isocyanates, and supplied-air respirators are necessary for activities like spray painting. canada.ca
Eye Protection: Eye protection, such as safety goggles, must be worn when mixing, cutting, or sanding polyurethane-based products containing HDI to prevent eye irritation. actsafe.ca
The selection of PPE should be based on a thorough risk assessment of the specific job functions. americanchemistry.comamericanchemistry.com It is also vital that workers receive training on the proper use, maintenance, and disposal of their PPE to ensure its effectiveness. cdc.gov
Table 2: Research Findings on PPE Efficacy against Isocyanates
| PPE Type | Material | Finding | Source |
|---|---|---|---|
| Gloves | Nitrile | Demonstrated superior resistance to isocyanate-containing coatings compared to latex. | nih.gov |
| Gloves | Latex | Showed the highest rate of isocyanate permeation. Not recommended for handling isocyanate paints. | nih.govsafeworkaustralia.gov.au |
| Coveralls | Polypropylene/Polyethylene (B3416737) (PP/PE) | Provided more consistent resistance to isocyanate permeation than Tyvek®. | nih.gov |
| Respirators | Air-Purifying (Organic Vapor Cartridge) | Can remove isocyanates, but poor warning properties make them unreliable for knowing when the cartridge is saturated. | canada.ca |
| Respirators | Supplied-Air | Necessary for spray painting and other high-exposure activities as per NIOSH recommendations. | canada.ca |
Engineering Controls and Ventilation Systems for HDI Vapor and Aerosol Mitigation
Engineering controls are physical changes to the workplace that isolate workers from hazards. For this compound (HDI), these controls are primarily focused on minimizing the concentration of airborne vapors and aerosols. Ventilation is a key engineering control for managing airborne contaminants. aaqr.org
Local Exhaust Ventilation (LEV): LEV systems are designed to capture contaminants at or near their source, before they can enter the general work environment. This is a highly effective method for controlling exposure to chemicals like HDI that may be harmful with a single exposure. nj.gov The design and installation of LEV systems are critical to ensure they effectively minimize airborne concentrations of isocyanates. safeworkaustralia.gov.au It is important to position the hood of the LEV system as close to the source of HDI emission as possible to maximize its capture efficiency. safeusediisocyanates.eu
General Ventilation: General or dilution ventilation involves bringing in fresh air to dilute the concentration of contaminants in the workplace. chemos.de This method is used to control exposures to skin and eye irritants and can reduce the risk of cross-infection of airborne diseases by removing or diluting pathogen-laden aerosols. nj.govnih.gov Increasing the ventilation rate, often measured in air changes per hour (ACH), can effectively lower the concentration of airborne particles. aaqr.org Studies have shown that increasing the ACH, either through the primary HVAC system or with portable filtration units, leads to a reduction in the half-life of particle concentrations in a room. aaqr.orgresearchgate.net
Spray Booths: For spray-painting operations, which can generate high concentrations of HDI aerosols and vapor, spray booths are a crucial engineering control. safeworkaustralia.gov.auactsafe.ca Well-maintained spray booths are designed to capture overspray and vapors, significantly reducing worker exposure. ca.gov Research has shown that painting in downdraft booths can significantly reduce exposure to HDI isocyanurate. researchgate.net
Enclosure of Processes: Enclosing chemical processes is another effective engineering control, particularly for severely irritating and corrosive chemicals. nj.gov By containing the process, the release of HDI into the work environment is minimized.
The effectiveness of these engineering controls depends on their proper design, installation, operation, and maintenance. safeworkaustralia.gov.au It is also important to monitor the performance of these systems to ensure they continue to provide adequate protection. For example, checking the airflow direction in ventilated areas is crucial to prevent contaminated air from moving toward workers. safeusediisocyanates.eu
Table 3: Engineering Controls for HDI Mitigation
| Control Method | Description | Application |
|---|---|---|
| Local Exhaust Ventilation (LEV) | Captures contaminants at the source before they disperse. | Mixing stations, areas where HDI is handled in open containers. |
| General (Dilution) Ventilation | Reduces the concentration of contaminants in the air by mixing with fresh air. | General work areas to control low levels of vapor. |
| Spray Booths | Enclosed and ventilated areas for spray-painting operations. | Automotive refinishing, application of polyurethane coatings. |
| Process Enclosure | Physically separates the chemical process from the worker. | Manufacturing processes involving HDI. |
Administrative Controls and Work Practices for Exposure Reduction
Administrative controls are changes in work policies and procedures to reduce the duration, frequency, and severity of exposure to hazards like this compound (HDI). cdc.gov These controls are typically used in conjunction with engineering controls and PPE. ccohs.ca
Training and Information: A fundamental administrative control is providing employees with comprehensive information and training on the hazards of HDI. nj.gov This includes training on proper handling and storage procedures, the correct use of PPE, and emergency response. nj.govualberta.ca This training should be provided upon initial assignment and whenever new processes or equipment are introduced. cdc.gov
Work Scheduling and Job Rotation: Modifying work schedules can limit the amount of time a worker is exposed to a hazardous substance. ccohs.caualberta.ca This can include job rotation, where workers are moved between different tasks to reduce their cumulative exposure to HDI, or scheduling high-exposure tasks during times when fewer workers are present. ccohs.caualberta.ca
Safe Work Practices: Implementing specific safe work practices can significantly reduce the likelihood of exposure. These practices include:
Hygiene: Emphasizing personal hygiene, such as washing hands after handling materials and before eating, drinking, or smoking, can prevent ingestion of HDI. ccohs.ca Food and drink should never be kept in the vicinity of chemicals. chemos.de
Container Management: Keeping containers of HDI-containing products covered or tightly closed when not in use minimizes the release of vapors. actsafe.cachemos.de
Spill Cleanup: Cleaning up all spills immediately is crucial to minimize the release of vapors into the work environment. actsafe.ca
Housekeeping: Maintaining a clean and tidy workspace reduces the chances of accidental contact with contaminated surfaces. safeusediisocyanates.eu
Emergency Preparedness: Having clear and well-rehearsed emergency procedures is essential. This includes providing access to eyewash fountains and emergency showers. nj.gov Workers should be trained on how to respond to spills and other emergencies. covestro.com
Access Restriction: Restricting access to areas where HDI is used can limit the number of workers potentially exposed. ccohs.ca Warning signs should be posted to indicate the presence of isocyanates and the required PPE. actsafe.ca
Medical Surveillance: Providing for medical surveillance allows for the early detection of any health effects related to HDI exposure. cdc.gov This can include regular lung function tests for workers who handle isocyanates. safeusediisocyanates.eu
These administrative controls and work practices are a critical part of a comprehensive safety and health program for managing the risks associated with HDI. They rely on worker compliance and are most effective when combined with robust engineering controls. ualberta.ca
Advanced Research Topics and Future Perspectives in Hexamethylene Diisocyanate Science
Computational Chemistry and Molecular Modeling of HDI Reactivity and Interactions
Computational chemistry has become an indispensable tool for understanding the complex reactivity and interactions of HDI at a molecular level. By simulating chemical processes, researchers can gain insights that are difficult or impossible to obtain through experimental methods alone.
Quantum mechanical calculations are being employed to investigate the intricate reaction pathways of HDI. These studies provide a detailed understanding of the electronic structure of the isocyanate group and its reactivity with various nucleophiles, such as alcohols, amines, and water. By mapping the potential energy surfaces of these reactions, researchers can identify transition states and calculate activation energies, offering insights into reaction kinetics and mechanisms. For instance, quantum-chemical studies on the reaction of isocyanates with alcohol associates have provided a deeper understanding of the thermodynamic and kinetic favorability of these reactions, which is crucial for optimizing polyurethane synthesis. This fundamental knowledge is vital for controlling polymerization processes and designing novel catalysts.
Molecular dynamics (MD) simulations are utilized to explore the behavior of HDI-based polymer systems over time. These simulations model the interactions between polymer chains and with their surrounding environment, providing valuable information on the conformational dynamics, morphology, and mechanical properties of polyurethanes. By simulating the self-assembly of HDI-based polymers, researchers can predict how changes in the chemical structure of the monomer will affect the macroscopic properties of the resulting material. MD simulations are also instrumental in understanding the diffusion of small molecules, such as water or cross-linking agents, through the polymer matrix, which is critical for predicting material durability and performance in various applications.
Development of Novel HDI-Based Materials for Specialized and High-Performance Applications
Ongoing research is focused on creating new HDI-based materials with tailored properties for specialized and high-performance applications. The versatility of HDI as a building block allows for the synthesis of a wide range of polymers with unique characteristics. Aliphatic isocyanates like HDI are favored for their resistance to yellowing and excellent heat resistance.
Innovations in this area include the development of advanced polyurethanes for coatings, adhesives, and elastomers with superior durability, chemical resistance, and biocompatibility. For example, new HDI-based polyols are being synthesized to create novel polyurethane networks with specific crosslink densities and swelling properties. Research is also exploring the incorporation of bio-based components, such as isosorbide (B1672297), to enhance the stiffness and sustainability of HDI-derived polymers.
Advanced Biomonitoring Technologies for Personalized Exposure Assessment and Health Surveillance
To better protect workers from the potential health risks of HDI exposure, advanced biomonitoring technologies are being developed for more personalized and accurate exposure assessment. These methods aim to move beyond traditional air monitoring by measuring internal dose levels.
Biomonitoring for HDI exposure is often based on the analysis of its metabolites, such as 1,6-hexamethylene diamine (HDA), in biological samples like urine and plasma. Sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC/MS), are used to detect these biomarkers at very low concentrations. Furthermore, immunoassays are being developed to detect HDI-adducted proteins in the blood, which can serve as biomarkers of exposure. The development of faster, less costly, and high-throughput immunoassays has the potential to significantly impact industrial biomonitoring programs. These advanced technologies can help in identifying the routes and sources of exposure, evaluating the effectiveness of personal protective equipment, and providing a more accurate picture of an individual's cumulative exposure.
Comparison of HDI Biomonitoring Immunoassays
| Immunoassay Technique | Sensitivity (HDI adduct on HSA) |
|---|---|
| Western Analysis | 600 nM |
| ELISA Inhibition Assay | 300 nM |
| Immunoblot Assay | 9 nM |
| Three-Antibody Sandwich ELISA | 1.8 nM |
Green Chemistry Approaches in HDI Synthesis and Application for Sustainability
In response to growing environmental concerns, green chemistry principles are being applied to the synthesis and application of HDI to enhance sustainability. A primary focus is the development of phosgene-free synthesis routes, as phosgene (B1210022) is a highly toxic chemical traditionally used in isocyanate production.
One promising approach involves the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC). This method offers a safer and more environmentally friendly alternative to the phosgene process. Research is also exploring the use of biomass-based platform molecules, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), as renewable starting materials for HDI synthesis. This bio-based route has the potential to reduce the carbon footprint and reliance on fossil fuels in the polyurethane industry. Additionally, efforts are being made to develop catalysts that are more efficient and less toxic for HDI polymerization, such as moving away from organotin compounds.
Phosgene-Free HDI Synthesis Methods
| Method | Precursor | Key Advantage |
|---|---|---|
| Thermal Decomposition | Hexamethylene-1,6-dicarbamate (HDC) | Avoids the use of highly toxic phosgene. |
| Bio-based Synthesis | 5-hydroxymethylfurfural (5-HMF) | Utilizes renewable biomass as a starting material. |
Longitudinal Studies on Health Outcomes and Genetic Susceptibility related to HDI Exposure
Longitudinal studies are crucial for understanding the long-term health effects of occupational exposure to HDI. These studies follow groups of workers over extended periods to identify associations between exposure levels and the development of diseases such as occupational asthma. A key area of investigation within these studies is the role of genetic susceptibility in an individual's response to HDI.
Research has shown that only a subset of exposed workers develop occupational asthma, suggesting that genetic factors play a significant role. Genome-wide association studies have identified single nucleotide polymorphisms (SNPs) that are associated with higher levels of HDI biomarkers in plasma and urine. This indicates that genetic variations can influence the metabolism and excretion of isocyanates. Identifying these genetic markers can help in identifying individuals who may be at a higher risk of developing adverse health effects from HDI exposure. Such findings are essential for developing targeted prevention strategies and personalized occupational health management.
Q & A
Q. What are the recommended safety protocols for handling HDI in laboratory settings to minimize exposure risks?
Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemically resistant gloves (nitrile or neoprene), full-face respirators with organic vapor cartridges, and impermeable lab coats . Spill containment requires adsorbent materials like diatomaceous earth, followed by immediate disposal in sealed containers to prevent aerosolization . Work areas must be ventilated to maintain airborne HDI concentrations below 35 µg/m³ (NIOSH REL) . Regular air monitoring using methods like ASTM D6561 (MOPIP derivatization followed by HPLC-UV) is critical for compliance .
Q. What are the primary health risks associated with HDI exposure, and how can they be mitigated during experimental workflows?
Acute exposure causes respiratory irritation, dermatitis, and sensitization, while chronic exposure may lead to occupational asthma . Mitigation involves:
- Pre-exposure protocols : Baseline pulmonary function tests for personnel.
- In situ monitoring : Real-time air sampling with impinger tubes and GC-ECD or HPLC-UV analysis to detect monomeric HDI .
- Post-exposure response : Immediate decontamination of skin with water and soap, followed by medical evaluation for bronchial provocation testing if sensitization is suspected .
Q. Which analytical methods are most reliable for quantifying airborne HDI monomers and oligomers in occupational settings?
The ASTM D6561 standard specifies derivatization with (methoxy-2-phenyl-1) piperazine (MOPIP), followed by HPLC-UV analysis to distinguish monomeric HDI from oligomers (e.g., HDI biuret or isocyanurate) . For low-concentration environments (<10 µg/m³), NIOSH Method 5525 recommends sampling with glass fiber filters coated with 1-(2-pyridyl)piperazine, with a limit of detection (LOD) of 0.8 µg/sample . Cross-validation via LC-MS/MS is advised to resolve matrix interferences in complex samples .
Advanced Research Questions
Q. How can researchers optimize analytical method selection for HDI speciation in heterogeneous polymer matrices?
Advanced characterization requires a tiered approach:
- Sample preparation : Use tetrahydrofuran (THF) for polymer dissolution, followed by derivatization with dibutylamine to stabilize isocyanate groups .
- Speciation techniques :
- SEC-MALS : Size-exclusion chromatography with multi-angle light scattering to determine oligomer molecular weight distributions.
- NMR spectroscopy : ¹³C NMR to identify urethane linkages and quantify unreacted HDI monomers .
- FTIR : Track NCO absorption bands (2270 cm⁻¹) to assess polymerization efficiency .
Q. What experimental designs address contradictions in HDI toxicokinetic data between animal models and human exposure studies?
Discrepancies arise from species-specific metabolic pathways. For example, rats exhibit higher pulmonary retention of HDI due to differences in Clara cell esterase activity compared to humans . To resolve this:
Q. How can conflicting data on HDI’s environmental persistence be reconciled in fate and transport studies?
While HDI hydrolyzes rapidly in water (half-life <2 hours), its adsorption to organic matter in soil may prolong degradation . Researchers should:
- Simulate environmental matrices : Conduct batch tests with humic acid to measure sorption coefficients (Kd).
- Track degradation products : Use GC-MS to detect hexamethylene diamine (HDA), a hydrolysis byproduct, and assess its ecotoxicity .
Q. What methodologies improve the accuracy of crosslinking efficiency measurements in HDI-based polyurethane synthesis?
- Stoichiometric titration : Titrate residual NCO groups with dibutylamine to calculate conversion rates .
- Rheological analysis : Monitor viscosity changes during prepolymer formation to infer crosslink density .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to correlate thermal stability with network structure .
Q. How can researchers resolve discrepancies between in vitro and in vivo immunotoxicity assessments of HDI?
- Adjuvant-free murine models : Eliminate Freund’s adjuvant to avoid skewing Th2 responses, which overestimate sensitization potential .
- Biomarker profiling : Measure IL-4, IL-13, and IFN-γ in bronchoalveolar lavage fluid to differentiate allergic vs. irritant responses .
Methodological Challenges and Solutions
Q. What strategies mitigate oligomerization interference during HDI air sampling?
Q. How do HDI’s reactivity and volatility complicate experimental reproducibility in polymerization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
